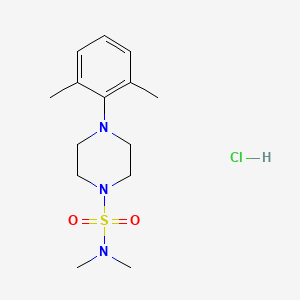

![molecular formula C11H11NO3 B2930275 3-[4-(Acetylamino)phenyl]acrylic acid CAS No. 67249-02-9](/img/structure/B2930275.png)

3-[4-(Acetylamino)phenyl]acrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

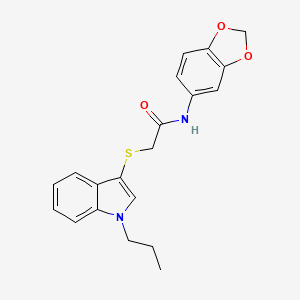

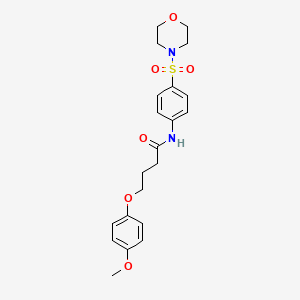

“3-[4-(Acetylamino)phenyl]acrylic acid” is a chemical compound with the molecular formula C11H11NO3 . It is also known by other names such as 3-(4-acetamidophenyl)acrylic acid and 4-acetylaminocinnamic acid .

Synthesis Analysis

While specific synthesis methods for “3-[4-(Acetylamino)phenyl]acrylic acid” were not found in the search results, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be relevant to the synthesis of this compound .Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .Physical And Chemical Properties Analysis

The molecular weight of “3-[4-(Acetylamino)phenyl]acrylic acid” is 205.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has 3 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. It’s used for probing protein interactions and identifying protein modifications that occur in response to different diseases or treatments, aiding in the understanding of cellular processes at the molecular level .

Optoelectronic Materials

In material science, particularly in the development of optoelectronic devices, this compound’s electrophilicity index is of interest. It can be used to modify the electronic properties of materials, which is crucial for creating more efficient solar cells and LED devices .

Agricultural Chemistry

While specific applications in agriculture are not directly cited, compounds like 3-[4-(Acetylamino)phenyl]acrylic acid could potentially be involved in the synthesis of plant growth regulators or pesticides, given their structural versatility and reactivity .

Environmental Science

In environmental science, this compound could be used in the synthesis of chemicals that help in the degradation of pollutants or in the development of environmentally friendly materials with reduced toxicity and improved biodegradability .

Biochemistry

In biochemistry, 3-[4-(Acetylamino)phenyl]acrylic acid may be used as a building block for synthesizing complex molecules that can interact with enzymes and receptors, helping to elucidate biological pathways and mechanisms .

Pharmacology

Pharmacologically, it could serve as a precursor in drug design and synthesis. Its structure allows for the creation of derivatives that may act as active pharmaceutical ingredients or intermediates in the synthesis of more complex drugs .

Analytical Chemistry

Analytical chemists might employ this compound in the development of new analytical methods for detecting substances within complex mixtures, possibly serving as a standard or a reagent in chromatography and spectrometry techniques .

Chemical Engineering

In chemical engineering, 3-[4-(Acetylamino)phenyl]acrylic acid can be involved in process optimization, serving as a monomer in polymer synthesis or as a part of catalyst systems that improve the efficiency of chemical reactions .

Wirkmechanismus

While the specific mechanism of action for “3-[4-(Acetylamino)phenyl]acrylic acid” was not found, one study mentioned a compound with a similar structure, 2-(acetylamino)-3-[4-(acetylamino)phenyl]acrylic acid, which was found to regulate metabolites associated with arginine and proline metabolism, arginine biosynthesis, pyrimidine metabolism, and glycerophospholipid metabolism .

Eigenschaften

IUPAC Name |

(E)-3-(4-acetamidophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(13)12-10-5-2-9(3-6-10)4-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMFHSADKZJPGR-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Acetylamino)phenyl]acrylic acid | |

CAS RN |

7152-04-7 |

Source

|

| Record name | 7152-04-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ACETAMIDOCINNAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

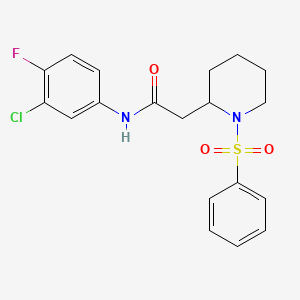

![8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930192.png)

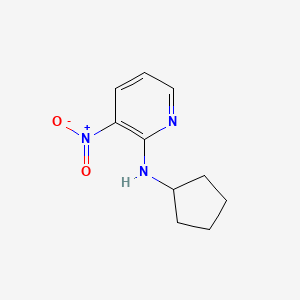

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2930196.png)

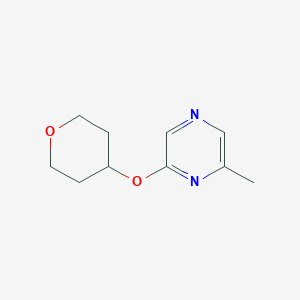

![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2930208.png)

![8-(4-benzylpiperazin-1-yl)-7-(2-{[8-(4-benzylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930209.png)